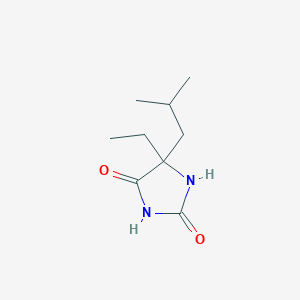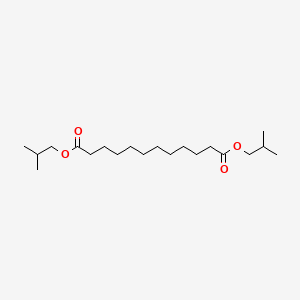
Bis(2-methylpropyl) dodecanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-methylpropyl) dodecanedioate: is an organic compound with the molecular formula C20H38O4. It is an ester derived from dodecanedioic acid and 2-methylpropanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylpropyl) dodecanedioate typically involves the esterification of dodecanedioic acid with 2-methylpropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to increase the reaction rate. The product is then purified through distillation or other separation techniques to obtain the pure ester.
化学反応の分析
Types of Reactions: Bis(2-methylpropyl) dodecanedioate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of dodecanedioic acid and 2-methylpropanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst such as sodium methoxide.
Oxidation: The ester can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Major Products Formed:
Hydrolysis: Dodecanedioic acid and 2-methylpropanol.
Transesterification: A new ester and an alcohol.
Oxidation: Carboxylic acids.
科学的研究の応用
Bis(2-methylpropyl) dodecanedioate has several applications in scientific research:
Chemistry: It is used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.
Biology: The compound is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of lubricants, coatings, and adhesives due to its excellent chemical stability and low volatility
作用機序
The mechanism of action of bis(2-methylpropyl) dodecanedioate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cell membranes, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and enzyme activity. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with lipid bilayers and membrane proteins .
類似化合物との比較
Diisobutyl phthalate: Another ester used as a plasticizer with similar applications in the polymer industry.
Bis(2-ethylhexyl) adipate: Used as a plasticizer and has similar chemical properties.
Bis(2-ethylhexyl) sebacate: Known for its use in lubricants and plasticizers.
Uniqueness: Bis(2-methylpropyl) dodecanedioate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its lower volatility and higher chemical stability make it particularly suitable for applications requiring long-lasting performance and resistance to degradation .
特性
CAS番号 |
40775-22-2 |
|---|---|
分子式 |
C20H38O4 |
分子量 |
342.5 g/mol |
IUPAC名 |
bis(2-methylpropyl) dodecanedioate |
InChI |
InChI=1S/C20H38O4/c1-17(2)15-23-19(21)13-11-9-7-5-6-8-10-12-14-20(22)24-16-18(3)4/h17-18H,5-16H2,1-4H3 |
InChIキー |
INRVIBVQHISOLB-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC(=O)CCCCCCCCCCC(=O)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole](/img/structure/B14665006.png)
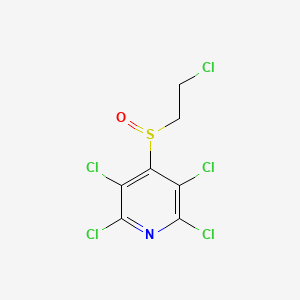
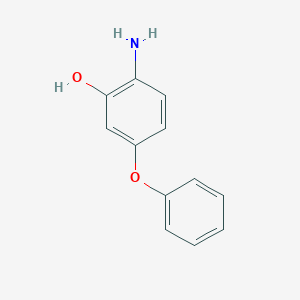
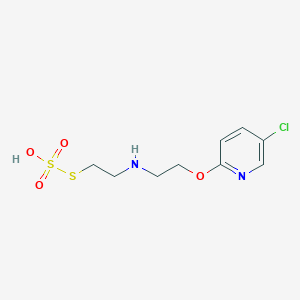
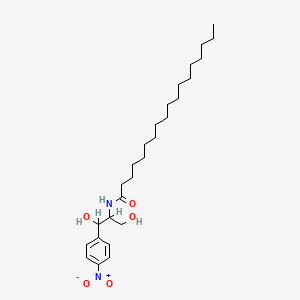
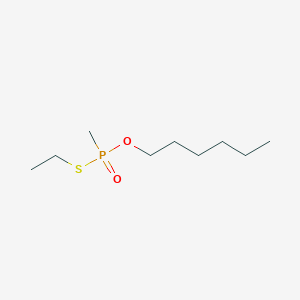
![1-Phenylspiro[2.6]nona-4,6,8-triene](/img/structure/B14665032.png)
![(3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione](/img/structure/B14665033.png)
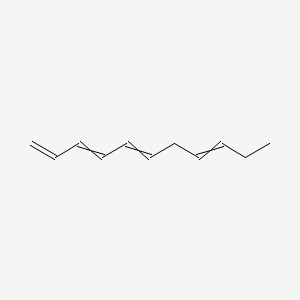
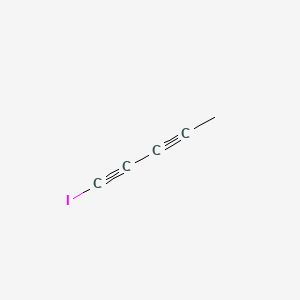
![5-{[(2,4-Dioxoimidazolidin-1-yl)imino]methyl}furan-2-carbonitrile](/img/structure/B14665050.png)
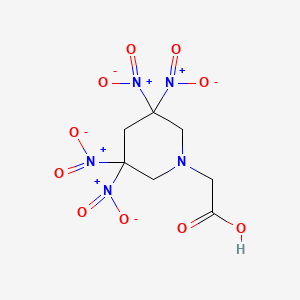
![Dimethyl [(carbamoylamino)methyl]phosphonate](/img/structure/B14665062.png)
